molecular formula C12H19NO B13537122 3-(3-methoxyphenyl)-3-methylbutan-1-amine CAS No. 55841-52-6

3-(3-methoxyphenyl)-3-methylbutan-1-amine

Cat. No.: B13537122
CAS No.: 55841-52-6
M. Wt: 193.28 g/mol
InChI Key: NLODMYNMERLYNO-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenyl)-3-methylbutan-1-amine is an organic compound with a complex structure that includes a methoxyphenyl group and a methylbutan-1-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxyphenyl)-3-methylbutan-1-amine can be achieved through several methods. One common approach involves the reaction of 3-methoxybenzaldehyde with a suitable amine under reductive amination conditions. This process typically requires a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the amine product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. For example, catalytic hydrogenation of the corresponding nitrile or imine intermediates can be employed. This method offers higher yields and can be performed under milder conditions, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxyphenyl)-3-methylbutan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.

Scientific Research Applications

3-(3-Methoxyphenyl)-3-methylbutan-1-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating certain medical conditions.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(3-methoxyphenyl)-3-methylbutan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxyphenylboronic acid: Shares the methoxyphenyl group but differs in its boronic acid functionality.

    3-Methoxyphenylpropionic acid: Contains a similar methoxyphenyl group but has a different carbon chain structure.

    3-Methoxyphencyclidine: An NMDA receptor antagonist with a different core structure but similar methoxyphenyl group.

Uniqueness

3-(3-Methoxyphenyl)-3-methylbutan-1-amine is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

55841-52-6

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

3-(3-methoxyphenyl)-3-methylbutan-1-amine

InChI

InChI=1S/C12H19NO/c1-12(2,7-8-13)10-5-4-6-11(9-10)14-3/h4-6,9H,7-8,13H2,1-3H3

InChI Key

NLODMYNMERLYNO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCN)C1=CC(=CC=C1)OC

Origin of Product

United States

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